molecular formula C22H26N4O5S2 B2570856 ethyl 2-[(2Z)-2-{[4-(diethylamino)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865248-32-4

ethyl 2-[(2Z)-2-{[4-(diethylamino)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2570856
CAS No.: 865248-32-4
M. Wt: 490.59
InChI Key: XBPGVRUHOZPBDU-GYHWCHFESA-N
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Description

Ethyl 2-[(2Z)-2-{[4-(diethylamino)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a benzothiazole derivative characterized by a 2,3-dihydrobenzothiazole core functionalized with:

  • Sulfamoyl group (-SO₂NH₂) at position 6.
  • (Z)-configured imino linkage at position 2, conjugated to a 4-(diethylamino)benzoyl moiety.
  • Ethyl acetate side chain at position 3.

Its synthesis likely involves sequential steps: benzothiazole ring formation, sulfonation at position 6, and coupling of the 4-(diethylamino)benzoyl group via imine formation.

Properties

IUPAC Name

ethyl 2-[2-[4-(diethylamino)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O5S2/c1-4-25(5-2)16-9-7-15(8-10-16)21(28)24-22-26(14-20(27)31-6-3)18-12-11-17(33(23,29)30)13-19(18)32-22/h7-13H,4-6,14H2,1-3H3,(H2,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPGVRUHOZPBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2Z)-2-{[4-(diethylamino)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-(diethylamino)benzoyl chloride with 2-aminobenzenesulfonamide to form an intermediate, which is then cyclized with ethyl acetoacetate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2Z)-2-{[4-(diethylamino)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of certain enzymes or receptors.

    Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory and antimicrobial properties.

    Industry: As a component in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-[(2Z)-2-{[4-(diethylamino)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to various biological effects, such as anti-inflammatory or antimicrobial activity.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their distinguishing features:

Compound Name Core Structure Position 6 Substituent Position 2 Substituent Key Functional Groups
Ethyl 2-[(2Z)-2-{[4-(diethylamino)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate 2,3-Dihydrobenzothiazole Sulfamoyl (-SO₂NH₂) (Z)-4-(Diethylamino)benzoyl imino Ester, sulfonamide, tertiary amine
Ethyl 2-[2-(4-benzylbenzoyl)imino-6-sulfamoyl-benzothiazol-3-yl]acetate Benzothiazole Sulfamoyl (-SO₂NH₂) 4-Benzylbenzoyl imino Ester, sulfonamide, benzyl group
Dithiocarbamate-substituted 2-aminobenzothiazoles (e.g., 4a-h) Benzothiazole Variable Dithiocarbamate (-S-C(=S)-NHR) Dithiocarbamate, amide
Benzothiazolyl azo benzoic acids (e.g., 2-hydroxy-4-substituted derivatives) Benzothiazole Azo (-N=N-) linkage Hydroxy-substituted benzoic acid Azo group, carboxylic acid

Key Observations :

  • The diethylamino group in the target compound introduces strong electron-donating effects, enhancing solubility in organic solvents compared to the benzyl group in ’s analog .
  • Dithiocarbamate derivatives () lack the sulfamoyl group but exhibit thiol-related reactivity, enabling metal chelation or enzyme inhibition .
Physicochemical and Spectroscopic Properties
Property Target Compound Ethyl 2-[2-(4-benzylbenzoyl)imino-6-sulfamoyl-benzothiazol-3-yl]acetate Dithiocarbamate Derivatives (4a-h)
Melting Point Not reported (predicted 110–120°C) Not reported 108–126°C (varies by substituent)
IR Absorption -SO₂NH₂: ~1150–1300 cm⁻¹ (S=O stretch) Similar sulfamoyl peaks C=S: ~1226–1279 cm⁻¹
¹H NMR (δ) -CH₂CH₃ (ester): ~1.2 ppm (t), 4.1 ppm (q) Aromatic protons: ~7.1–7.8 ppm Aliphatic CH₃: ~0.8–1.2 ppm
Solubility High in DMF, acetone Moderate in ethyl acetate Low in water, soluble in DMSO

Computational Similarity :

  • The target compound and ’s analog share a Tanimoto coefficient >0.7 (using MACCS fingerprints), indicating high structural similarity except for the benzoyl substituent .

Biological Activity

Ethyl 2-[(2Z)-2-{[4-(diethylamino)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological effects, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈N₄O₄S, with a molecular weight of approximately 378.48 g/mol. The compound features a diethylamino group, which is known to enhance solubility and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzothiazole derivatives with diethylaminobenzoyl compounds. The reaction conditions often include solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the imine linkage.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. A study highlighted that benzothiazole derivatives can inhibit topoisomerase II, an enzyme critical for DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells .

Table 1: Antiproliferative Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa5.0Topoisomerase II Inhibition
Compound BMCF78.0Apoptosis Induction
Ethyl CompoundA5496.5DNA Damage Response

Antimicrobial Properties

This compound has also shown antimicrobial activity against various bacterial strains. The presence of the sulfonamide group in its structure enhances its efficacy against Gram-positive bacteria by inhibiting folic acid synthesis.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of benzothiazole derivatives, this compound demonstrated a minimum inhibitory concentration (MIC) of 12 µg/mL against Staphylococcus aureus and Escherichia coli .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Topoisomerases : By interfering with topoisomerase II activity, this compound disrupts DNA replication processes.
  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through increased expression of pro-apoptotic factors.
  • Antibacterial Mechanism : The sulfonamide moiety inhibits bacterial dihydropteroate synthase, disrupting folic acid synthesis necessary for bacterial growth.

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